

An In-depth Technical Guide on the Physicochemical Properties of 2-Aminotropone

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Compound of Interest

Compound Name: 2-Amino-2,4,6-cycloheptatrien-1-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminotropone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and provides detailed experimental protocols for their determination. Furthermore, it elucidates a key biological signaling pathway influenced by 2-aminotropone derivatives, offering valuable insights for researchers in drug discovery and development.

Introduction

2-Aminotropone is a seven-membered non-benzenoid aromatic compound containing a carbonyl group and an amino group. This unique structural motif imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis. Its derivatives have demonstrated notable biological activities, including tumor-specific cytotoxicity, positioning them as promising candidates for further investigation in oncology. This guide serves as a centralized resource for researchers, providing essential data and methodologies to facilitate their work with this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-aminotropone is fundamental for its application in research and development. The following tables summarize the key computed and available experimental data for this compound.

Table 1: General and Computed Physicochemical Properties of 2-Aminotropone

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO	PubChem[1][2]
Molecular Weight	121.14 g/mol	PubChem[1][2]
IUPAC Name	2-aminocyclohepta-2,4,6-trien-1-one	PubChem[1][2]
InChIKey	PIOPKWFBKZTUMS-UHFFFAOYSA-N	PubChem[1][2]
Canonical SMILES	<chem>C1=CC=C(C(=O)C=C1)N</chem>	PubChem[1][2]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	43.1 Å ²	PubChem[1]
LogP (Computed)	0.2	PubChem[1]

Table 2: Experimental Physicochemical Properties of 2-Aminotropone

Property	Value	Source/Notes
Melting Point	218 °C (decomposes)	Data for the isomer 4-aminotropone is reported as 218 °C (decomposes), suggesting a similar range for 2-aminotropone. [3] [4]
Boiling Point	Not explicitly found in searches.	PubChem lists it as a property available via SpringerMaterials, but the specific value was not retrieved. [1] [2]
Aqueous Solubility	Data not explicitly found in searches.	General solubility of similar compounds suggests it is likely sparingly soluble in water.
pKa	Not explicitly found in searches.	PubChem refers to the IUPAC Digitized pKa Dataset, but the specific value was not retrieved in the searches. [1] [2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 2-aminotropone. The following table summarizes key spectral data.

Table 3: Spectral Data for 2-Aminotropone

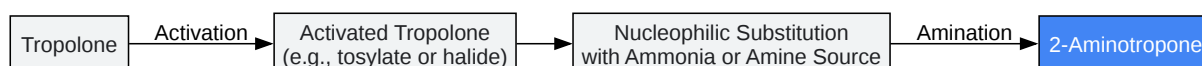
Spectrum Type	Key Peaks/Signals	Source/Notes
UV-Vis	Absorption maxima are expected based on the conjugated system, though specific λ_{max} values were not found in the searches. The UV spectrum of the related 4-aminotropone in methanol shows absorption maxima at 365 nm. [3] [4]	
^1H -NMR	Chemical shifts will be characteristic of the protons on the seven-membered ring and the amino group. Specific data was not retrieved in the searches.	
^{13}C -NMR	PubChem indicates the availability of ^{13}C NMR data. [1] [2] The spectrum would show seven distinct signals corresponding to the carbon atoms in the molecule.	
Infrared (IR)	PubChem indicates the availability of vapor phase IR spectra. [1] [2] Expected peaks include N-H stretching (around 3300-3500 cm^{-1}), C=O stretching (around 1650-1700 cm^{-1}), and C=C stretching from the aromatic ring.	

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 2-aminotropone.

Synthesis of 2-Aminotropone

While a specific detailed protocol for the synthesis of 2-aminotropone was not found in the provided search results, a common synthetic route involves the amination of tropolone or its derivatives. The synthesis of the related 4-aminotropone from 4-aminotropolone has been described and involves a hydrogenolysis step.[3][4] A general conceptual workflow for the synthesis of 2-aminotropone from tropolone is outlined below.



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Caption: Conceptual workflow for the synthesis of 2-aminotropone.

General Procedure Outline:

- **Activation of Tropolone:** The hydroxyl group of tropolone is converted into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base to form a tosylate.
- **Amination:** The activated tropolone derivative is then reacted with an amine source, such as ammonia or an appropriate amine, to introduce the amino group at the 2-position via nucleophilic substitution.
- **Purification:** The resulting 2-aminotropone is then purified using standard techniques such as recrystallization or column chromatography.

Determination of Physicochemical Properties

The following are generalized protocols for determining the key physicochemical properties of organic compounds like 2-aminotropone.

- A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.

- The sample is heated at a slow, controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
- A small amount of the liquid is placed in a micro test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is attached to a thermometer and heated in a suitable bath.
- A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
- The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
- An excess amount of the solid compound is added to a known volume of water in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The solution is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

- **UV-Vis Spectroscopy:** A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
- **NMR Spectroscopy:** The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, a concentration of 5-25 mg/mL is typical, while for ¹³C NMR, a higher concentration of 50-100 mg/mL may be required. The spectrum is then acquired on an NMR spectrometer.
- **FTIR Spectroscopy:** A small amount of the solid sample can be analyzed directly using an ATR-FTIR spectrometer, or it can be prepared as a KBr pellet. The infrared spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers.

Biological Activity and Signaling Pathway

Derivatives of 2-aminotropone have demonstrated tumor-specific cytotoxicity and have been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells.[5] This apoptotic process is mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases, specifically involving the initiator caspases -8 and -9, and the executioner caspase-3.[5]

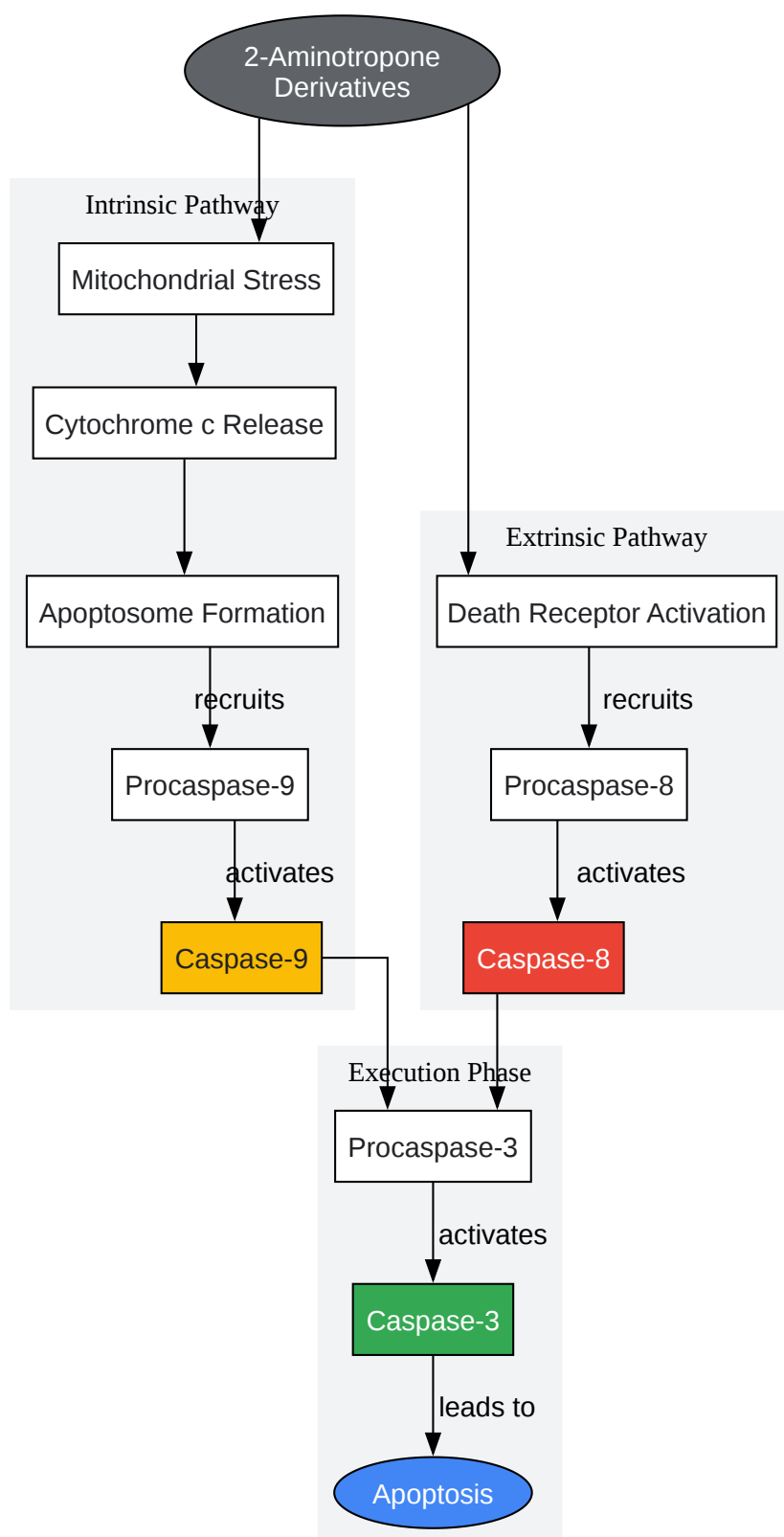
Apoptosis Induction via Caspase Activation

The induction of apoptosis by 2-aminotropone derivatives in HL-60 cells involves both the extrinsic and intrinsic apoptotic pathways.

- **Extrinsic Pathway:** This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of procaspase-8 to its active form, caspase-8.[6][7]
- **Intrinsic Pathway:** This pathway is triggered by intracellular stress and involves the mitochondria. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome, which in turn activates procaspase-9 to caspase-9.[6][8]
- **Executioner Phase:** Both active caspase-8 and caspase-9 can then cleave and activate the executioner procaspase-3 to caspase-3.[6] Active caspase-3 is responsible for the cleavage

of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The following diagram illustrates the logical flow of the caspase activation cascade initiated by 2-aminotropone derivatives.



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Caption: Caspase activation pathway induced by 2-aminotroponone derivatives.

Conclusion

2-Aminotropone remains a molecule of significant interest due to its unique chemical structure and the biological activities of its derivatives. This technical guide has compiled the available physicochemical data and provided standardized experimental protocols to aid researchers in their investigations. The elucidation of its role in inducing apoptosis through caspase activation highlights a promising avenue for future drug development efforts. Further research is warranted to obtain more precise experimental data for some of its physicochemical properties and to fully explore its therapeutic potential.

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